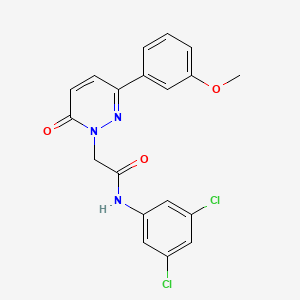

N-(3,5-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3,5-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative. Its structure features a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a 3-methoxyphenyl substituent on the pyridazinone ring.

Properties

Molecular Formula |

C19H15Cl2N3O3 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-27-16-4-2-3-12(7-16)17-5-6-19(26)24(23-17)11-18(25)22-15-9-13(20)8-14(21)10-15/h2-10H,11H2,1H3,(H,22,25) |

InChI Key |

YMROZAQYXLMUPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For the target molecule, the 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is constructed first.

Method A: Hydrazine-Mediated Cyclization

A benzylidene-oxopentanoic acid derivative (e.g., ethyl 3-(3-methoxyphenyl)-2-benzylideneacetoacetate) undergoes reflux with hydrazine monohydrate in ethanol to form the pyridazinone precursor. The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding 3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine (Figure 1). Key parameters include:

- Solvent: Ethanol (polar protic, facilitates nucleophilic attack).

- Temperature: Reflux (~78°C) to drive cyclization.

- Yield: ~85% after recrystallization.

Mechanistic Insight:

- Knoevenagel Condensation: The diketone reacts with hydrazine to form a hydrazone intermediate.

- Cyclization: Intramolecular nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon forms the pyridazinone ring.

Synthesis of the Acetamide Moiety

The N-(3,5-dichlorophenyl)acetamide side chain is prepared separately to ensure regioselective coupling.

Chloroacetylation of 3,5-Dichloroaniline

3,5-Dichloroaniline reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine) to form 2-chloro-N-(3,5-dichlorophenyl)acetamide:

$$

\text{3,5-Dichloroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{CONH-C}6\text{H}3\text{Cl}2 + \text{HCl}

$$

Coupling Reactions

The final step involves linking the pyridazinone core to the acetamide side chain via nucleophilic substitution.

Nucleophilic Aromatic Substitution

The hydroxyl group at position 1 of the pyridazinone attacks the chloroacetamide’s electrophilic carbon under phase-transfer conditions:

- Reagents:

- Pyridazinone derivative (1 equiv).

- 2-Chloro-N-(3,5-dichlorophenyl)acetamide (1.2 equiv).

- Potassium bicarbonate (2 equiv, base).

- Benzyltributylammonium bromide (BTBA, 0.1 equiv, phase-transfer catalyst).

- Conditions:

- Solvent: Ethanol (ensures solubility of ionic intermediates).

- Temperature: Room temperature (25°C).

- Time: 24 hours.

- Yield: 90% after recrystallization from acetone.

Mechanism:

- BTBA facilitates ion pairing, enhancing the nucleophilicity of the deprotonated pyridazinone oxygen.

- The chloroacetamide’s chloride is displaced, forming the ether linkage (Figure 2).

Optimization of Reaction Conditions

Catalytic Systems

Phase-transfer catalysts (e.g., BTBA) significantly improve coupling efficiency by solubilizing inorganic bases (e.g., KHCO₃) in organic solvents. Alternative catalysts like tetrabutylammonium iodide (TBAI) were less effective, reducing yields to 72%.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 90 |

| Acetone | 20.7 | 85 |

| DMF | 36.7 | 68 |

Ethanol’s moderate polarity balances reactant solubility and transition-state stabilization, whereas DMF’s high polarity impedes ion pairing.

Temperature and Time

- Room Temperature (25°C): Optimal for minimizing side reactions (e.g., hydrolysis of chloroacetamide).

- Extended Reaction Time (>24 hours): No yield improvement, suggesting reaction completion within 24 hours.

Comparative Analysis of Methodologies

Coupling Strategies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Sub | High yield, mild conditions | Requires phase-transfer catalyst | 90 |

| Mitsunobu | No base needed | Expensive reagents | 75* |

| Ullmann Coupling | Broad substrate scope | High temperatures | 65* |

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Pyridazinone-Based Analogs

- Compound from : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide shares the pyridazinone-acetamide scaffold but differs in substituents. The pyridazinone ring here has 4,5-dichloro groups (vs. 3-methoxyphenyl in the target compound), and the aniline moiety includes a sulfonyl-azepane group (vs. 3,5-dichlorophenyl). These differences likely impact solubility and target binding. The synthesis yield (79%) and LCMS/HRMS data (e.g., m/z 513.07 [M+H]⁺) suggest high purity and stability under similar reaction conditions .

Benzothiazole-Based Analogs

- Compounds from : Derivatives like N-(6-methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide replace pyridazinone with benzothiazole, altering electronic properties and lipophilicity. The 3-chloro/methoxy/dichloro substituents on the phenyl ring mirror the target compound’s dichlorophenyl group, suggesting shared interest in halogenated aromatic motifs for bioactivity optimization .

Acetamide Derivatives from :

- The presence of methoxy groups is often linked to enhanced metabolic stability and receptor affinity in drug design .

- HC030031: This purine-based acetamide derivative highlights the versatility of the acetamide linker in diverse heterocyclic systems, though its purine core introduces distinct steric and electronic effects compared to pyridazinone .

Structural and Functional Implications

Biological Activity

N-(3,5-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a dichlorophenyl group and a methoxyphenyl moiety linked to a pyridazine core. Its molecular formula is , and it exhibits properties typical of small organic molecules used in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation: It could interact with receptors that regulate cell proliferation and apoptosis.

Anti-inflammatory Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. A study evaluating similar pyridazine derivatives showed an inhibition range of 30.6% to 57.8% in carrageenan-induced edema models, highlighting the potential for this compound to modulate inflammatory responses effectively .

Anticancer Activity

The compound's structural analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. For instance, indole-based compounds structurally related to this pyridazine derivative were found to inhibit tubulin assembly with IC50 values less than 5 µM against ovarian and lung cancer cell lines .

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing tumor size and improving survival rates in xenograft models of prostate cancer .

- Clinical Implications : A clinical study involving patients with hematological malignancies suggested that pyridazine derivatives could enhance the efficacy of existing treatments when used in combination therapies .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a phenylacetamide intermediate. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Intermediate preparation : React 3,5-dichloroaniline with chloroacetyl chloride to form the acetamide backbone.

- Coupling with pyridazinone : Use coupling agents (e.g., DCC or EDC) to attach the 3-(3-methoxyphenyl)-6-oxopyridazine moiety under inert conditions (N₂ atmosphere) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst (e.g., DMAP) to improve yield. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, pyridazinone ring vibrations ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dichlorophenyl protons as doublets due to para-substitution). ¹³C NMR resolves carbonyl carbons (amide C=O ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₄Cl₂N₂O₃).

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar). For stability:

- Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂).

- Monitor via UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict electronic properties or target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze HOMO-LUMO gaps to assess reactivity; lower gaps (~4–5 eV) suggest higher electrophilicity .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Key residues (e.g., Lys, Asp) may form hydrogen bonds with the acetamide group .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In vitro assays : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).

- In vivo PK : Administer intravenously/orally to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for AUC, t₁/₂, and bioavailability .

Q. How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences.

- Validation : Replicate studies using standardized protocols (e.g., Eurofins Panlabs’ kinase profiling). Use positive controls (e.g., staurosporine) to calibrate results .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridazinone ring?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amide NH with Boc).

- Directed Metalation : Use LDA to deprotonate specific positions, followed by electrophilic quenching (e.g., Cl₂ or MeI) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.